Lynestrenol acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

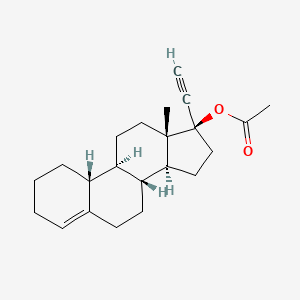

Lynestrenol acetate is a bioactive chemical.

Aplicaciones Científicas De Investigación

Contraceptive Use

Lynestrenol acetate is commonly used as an active ingredient in oral contraceptives. It acts as a prodrug, converting into norethisterone after administration, which exerts potent progestogenic effects. This conversion is crucial for its efficacy in preventing ovulation and regulating menstrual cycles. Studies have demonstrated that this compound effectively reduces the incidence of ovulation when taken as part of a combined oral contraceptive regimen .

Treatment of Gynecological Disorders

In addition to contraception, this compound is employed in treating various gynecological disorders, including:

- Endometrial Hyperplasia : Clinical trials have shown that this compound can be effective in managing endometrial hyperplasia, with studies reporting a resolution rate of up to 56% among patients treated with this progestin .

- Dysmenorrhea and Amenorrhea : It is also indicated for the management of painful menstruation and amenorrhea, helping to restore normal menstrual function .

Hormone Replacement Therapy

This compound may be utilized in hormone replacement therapy for postmenopausal women. Its progestogenic properties help mitigate the risks associated with estrogen therapy, such as endometrial hyperplasia, by providing a counterbalancing effect on the endometrium .

Metabolic Pathways and Pharmacokinetics

Research has delved into the metabolic pathways of this compound, revealing that it undergoes extensive first-pass metabolism in the liver, converting into norethisterone via cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4) . This conversion is pivotal for its therapeutic effects and influences dosing regimens for optimal efficacy.

Case Studies and Clinical Research Findings

Several studies have documented the clinical applications of this compound:

- A study on the metabolism of this compound in female rats indicated that approximately 40% of administered radioactivity was excreted in bile within 90 minutes post-administration, underscoring its rapid metabolism and elimination .

- Another clinical trial evaluated the efficacy of different progestins, including this compound, for treating endometrial hyperplasia. The findings suggested comparable effectiveness among various progestins but highlighted lynestrenol's favorable profile .

Comparative Efficacy with Other Progestins

This compound has been compared with other progestins such as medroxyprogesterone acetate and norethisterone in terms of efficacy for treating endometrial hyperplasia. The results indicated no significant differences in treatment outcomes among these agents, suggesting that this compound is a viable option within this therapeutic class .

Side Effects and Considerations

While generally well-tolerated, users of this compound may experience side effects similar to those associated with other hormonal therapies, such as headaches, mood changes, and gastrointestinal disturbances. Monitoring is advised to manage any adverse reactions effectively .

Análisis De Reacciones Químicas

Metabolism and Chemical Transformations

Lynestrenol acetate undergoes significant metabolic transformations after administration:

-

Hydrolysis : The acetate group can be hydrolyzed, leading to the formation of lynestrenol, which is the active form of the drug.

-

Conversion to Norethisterone : Lynestrenol is further metabolized into norethisterone, its primary active metabolite. This metabolic pathway is crucial for its pharmacological effects.

-

Formation of Hydroxylated Metabolites : Studies indicate that this compound can be hydroxylated at various positions, including the introduction of a 15α-hydroxyl group. This transformation alters its biological activity and pharmacokinetics.

Key Reaction Pathways

The following table summarizes the key metabolic pathways and products formed from this compound:

| Reaction Type | Reactants | Products | Notes |

|---|---|---|---|

| Hydrolysis | This compound | Lynestrenol | Active form after removal of acetate group |

| Metabolic Conversion | Lynestrenol | Norethisterone | Primary active metabolite |

| Hydroxylation | Lynestrenol | 15α-Hydroxylated metabolites | Alters pharmacological activity |

| Further Metabolism | Hydroxylated metabolites | Various conjugates | Involves phase II metabolism |

Stability and Absorption

Research indicates that this compound is stable in gastric and intestinal juices, allowing for effective absorption when administered orally. Approximately 40% of radioactivity from labeled this compound is excreted in bile within 90 minutes post-administration, indicating significant metabolic processing .

Metabolic Pathways

Studies have shown that after administration, this compound predominantly loses its acetate group during metabolism, leading to the formation of various metabolites while retaining the critical ethynyl group necessary for progestogenic activity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its rapid metabolism to norethisterone, which exhibits a longer half-life compared to its parent compound. This characteristic is essential for its efficacy as a contraceptive agent .

Propiedades

Número CAS |

36083-55-3 |

|---|---|

Fórmula molecular |

C22H30O2 |

Peso molecular |

326.5 g/mol |

Nombre IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H30O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,7,17-20H,5-6,8-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |

Clave InChI |

NCFRAPQDQZEHED-REGVOWLASA-N |

SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)C#C |

SMILES isomérico |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@H]34)C)C#C |

SMILES canónico |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)C#C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lynestrenol acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.